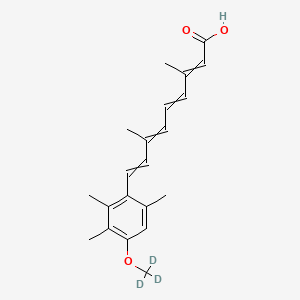
13-cis Acitretin D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-cis Acitretin D3: is a deuterium-labeled analog of 13-cis Acitretin, which is a metabolite of Acitretin. Acitretin is a second-generation systemic retinoid primarily used in the treatment of severe psoriasis and other dermatological conditions . The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis Acitretin D3 involves the deuterium labeling of 13-cis Acitretin. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and specific catalysts to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions: 13-cis Acitretin D3 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophilic or electrophilic reagents under controlled temperatures and pH
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more polar metabolites, while reduction can produce less oxidized forms of the compound .
科学的研究の応用
13-cis Acitretin D3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of retinoids.
Biology: Studied for its effects on cellular differentiation and growth, particularly in cancer research.
Medicine: Investigated for its therapeutic potential in treating dermatological conditions and certain types of cancer.
Industry: Utilized in the development of new retinoid-based drugs and formulations .
作用機序
The mechanism of action of 13-cis Acitretin D3 involves its interaction with retinoid receptors in the skin. It binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression involved in cell growth and differentiation. This interaction helps normalize the growth cycle of skin cells, reducing excessive cell proliferation and keratinization seen in conditions like psoriasis .
類似化合物との比較
All-trans Acitretin: Another isomer of Acitretin with similar therapeutic effects but different pharmacokinetic properties.
Etretinate: A precursor to Acitretin with a longer half-life and more lipophilic nature.
Isotretinoin: A first-generation retinoid used primarily for severe acne
Uniqueness of 13-cis Acitretin D3: this compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and clinical settings .
特性
分子式 |
C21H26O3 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/i6D3 |
InChIキー |
IHUNBGSDBOWDMA-UNLAWSRZSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)C=CC(=CC=CC(=CC(=O)O)C)C)C)C |
正規SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


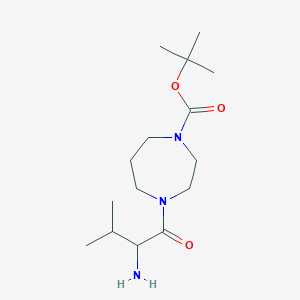
![1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid](/img/structure/B14786748.png)
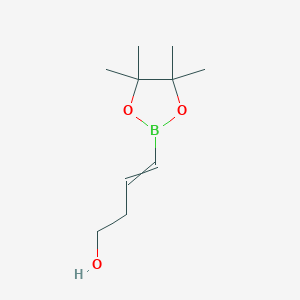
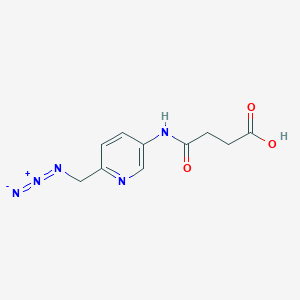
![Sodium;[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B14786761.png)
![3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14786766.png)
![Methyl 3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B14786775.png)
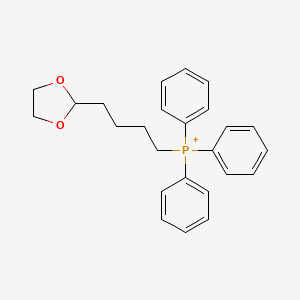
![tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate](/img/structure/B14786781.png)
![(1R,2R,4R,8S,9S,12R,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14786783.png)
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide](/img/structure/B14786785.png)
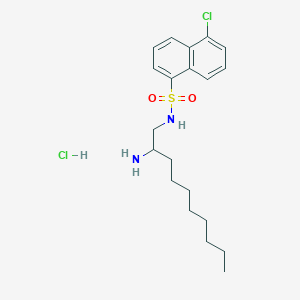
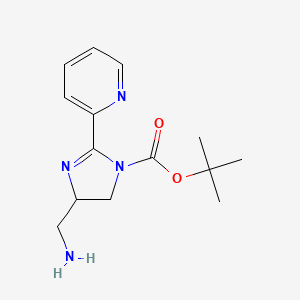
![1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B14786798.png)
